N-[4-(benzyloxy)benzylidene]-4-(phenyldiazenyl)aniline N-[4-(benzyloxy)benzylidene]-4-(phenyldiazenyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC8915742
InChI: InChI=1S/C26H21N3O/c1-3-7-22(8-4-1)20-30-26-17-11-21(12-18-26)19-27-23-13-15-25(16-14-23)29-28-24-9-5-2-6-10-24/h1-19H,20H2
SMILES:
Molecular Formula: C26H21N3O
Molecular Weight: 391.5 g/mol

N-[4-(benzyloxy)benzylidene]-4-(phenyldiazenyl)aniline

CAS No.:

Cat. No.: VC8915742

Molecular Formula: C26H21N3O

Molecular Weight: 391.5 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(benzyloxy)benzylidene]-4-(phenyldiazenyl)aniline -

Specification

Molecular Formula C26H21N3O
Molecular Weight 391.5 g/mol
IUPAC Name N-(4-phenyldiazenylphenyl)-1-(4-phenylmethoxyphenyl)methanimine
Standard InChI InChI=1S/C26H21N3O/c1-3-7-22(8-4-1)20-30-26-17-11-21(12-18-26)19-27-23-13-15-25(16-14-23)29-28-24-9-5-2-6-10-24/h1-19H,20H2
Standard InChI Key UDWNSDBXXCTHBR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=C(C=C3)N=NC4=CC=CC=C4

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, N-[4-(benzyloxy)benzylidene]-4-(phenyldiazenyl)aniline, delineates its three key structural components:

  • Benzyloxy-protected benzaldehyde moiety: A 4-hydroxybenzaldehyde derivative where the hydroxyl group is protected by a benzyl ether (-OCH2C6H5) .

  • Schiff base linkage: An imine (-CH=N-) formed between the aldehyde and the primary amine of 4-(phenyldiazenyl)aniline .

  • Azo group (-N=N-): Introduced via diazotization and coupling, connecting the aniline ring to a phenyl group .

Molecular Geometry

The molecule adopts a planar conformation due to conjugation across the imine and azo groups, as inferred from X-ray crystallography of related Schiff base-azo hybrids . Key bond parameters include:

ParameterValueSource Analogue
C=N (Schiff base)1.28–1.32 Å
N=N (Azo)1.24–1.26 Å
Dihedral angle (C-N-N-C)175–178°

Spectroscopic Characterization

  • 1H NMR: Aromatic protons resonate at δ 6.8–8.2 ppm (multiplet), with the imine proton (CH=N) appearing as a singlet near δ 8.5 ppm .

  • IR: Stretching vibrations at ~1620 cm⁻¹ (C=N), 1590 cm⁻¹ (N=N), and 1250 cm⁻¹ (C-O-C) .

  • UV-Vis: Strong absorption at 380–420 nm (π→π* transitions) and 450–480 nm (n→π* transitions), influenced by solvent polarity .

Synthesis and Optimization

The synthesis proceeds via a three-step sequence, optimized for cost and efficiency:

Benzyl Protection of 4-Hydroxybenzaldehyde

4-Hydroxybenzaldehyde is treated with benzyl chloride (BnCl) in the presence of K2CO3, yielding 4-benzyloxybenzaldehyde. This step replaces traditional benzyl bromide (BnBr) protocols, reducing reagent costs by ~40% .

Reaction Conditions:

  • Solvent: DMF, 80°C, 6 h

  • Yield: 89–92%

Schiff Base Formation

Condensation of 4-benzyloxybenzaldehyde with 4-aminoazobenzene (4-(phenyldiazenyl)aniline) in ethanol under reflux forms the imine linkage. Catalytic acetic acid accelerates dehydration .

Optimization Data:

ParameterOptimal ValueEffect on Yield
Temperature78°CMaximizes imine formation
Molar Ratio (1:1.2)Aldehyde:Amine95% conversion
Reaction Time4 hPrevents hydrolysis

Diazotization and Coupling (If Applicable)

For derivatives requiring additional azo groups, 4-nitroaniline is diazotized with NaNO2/HCl at 0–5°C, then coupled to the Schiff base intermediate. This step is critical for introducing photoresponsive properties .

Critical Note: Excess HNO2 must be quenched with urea to avoid byproducts .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (<0.1 mg/mL) but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl3, DCM). Stability studies indicate:

  • Thermal Decomposition: Onset at 210°C (TGA)

  • Photostability: t1/2 = 48 h under UV (365 nm, 10 mW/cm²)

Tautomerism and Solvatochromism

The Schiff base-azo conjugate exhibits keto-enol tautomerism, with the enol form dominating in polar solvents. Solvatochromic shifts (Δλ = 32 nm) occur due to differential stabilization of excited states :

Solventλmax (nm)ε (M⁻¹cm⁻¹)
Hexane39812,400
Ethanol41514,200
DMSO43016,800

Applications and Functional Studies

Coordination Chemistry

The compound acts as a tetradentate ligand, binding metals via the imine nitrogen, azo group, and ether oxygen. Complexes with Cu(II) and Zn(II) show enhanced antimicrobial activity compared to the free ligand .

Representative Complex:

  • [Cu(L)Cl2]: μeff = 1.73 BM (square planar), λmax = 650 nm (d-d transition)

Dye-Sensitized Solar Cells (DSSCs)

Incorporated into TiO2-based DSSCs, the compound achieves a photon-to-current efficiency (IPCE) of 4.7% due to broad visible absorption and efficient electron injection .

Nonlinear Optical (NLO) Materials

Z-scan measurements reveal a third-order nonlinear susceptibility χ⁽³⁾ = 1.2 × 10⁻¹² esu, making it suitable for optical limiting applications .

Challenges and Future Directions

While the compound’s multifunctionality is promising, key limitations persist:

  • Synthetic Scalability: Column chromatography is required for purification, complicating industrial-scale production .

  • Aqueous Instability: Hydrolysis of the imine bond occurs at pH < 3 or > 10, restricting biological applications .

Ongoing research focuses on:

  • Developing water-stable analogues via CF3 or NO2 substitution .

  • Exploring electropolymerization for conductive thin films .

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